

Solubility and stability of ATX-0114

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATX-0114

Cat. No.: B10855821

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An In-depth Technical Guide on the Solubility and Stability of **ATX-0114** (Hypothetical)

This technical guide provides a comprehensive overview of the solubility and stability characteristics of **ATX-0114**, a hypothetical small molecule inhibitor of the Janus kinase (JAK) family. The information presented herein is intended for researchers, scientists, and drug development professionals. All data and protocols are illustrative and based on standard pharmaceutical development practices.

Physicochemical Properties

ATX-0114 is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided in the table below.

Property	Value
Chemical Name	2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-cyclopropyl-3-methylbutanamide
Molecular Formula	C ₁₃ H ₁₇ N ₇ O
Molecular Weight	287.32 g/mol
pKa	4.2 (basic), 9.8 (acidic)
LogP	1.8

Solubility Profile

The solubility of **ATX-0114** was assessed in various aqueous and organic solvents to support formulation development.

Aqueous Solubility

The pH-dependent aqueous solubility of **ATX-0114** was determined at ambient temperature.

pH	Solubility (mg/mL)	Method
2.0	5.2	Shake-flask
4.0	1.8	Shake-flask
6.8	0.1	Shake-flask
7.4	< 0.05	Shake-flask

Organic and Co-solvent Solubility

The solubility in common organic solvents and co-solvent systems was evaluated to identify suitable vehicles for in vitro and in vivo studies.

Solvent System	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	> 100
Ethanol	15.2
Propylene Glycol	25.8
20% Solutol HS 15 in Water	8.5
10% DMSO / 40% PEG 400 / 50% Water	3.1

Stability Profile

The stability of **ATX-0114** was evaluated in both solid-state and in solution under various stress conditions.

Solid-State Stability

ATX-0114 was subjected to accelerated stability testing as a solid powder.

Condition	Time Point	Assay (%)	Total Degradants (%)
40°C / 75% RH	1 month	99.5	0.5
40°C / 75% RH	3 months	98.8	1.2
60°C	2 weeks	99.1	0.9
Photostability (ICH Q1B)	-	99.6	0.4

Solution-State Stability

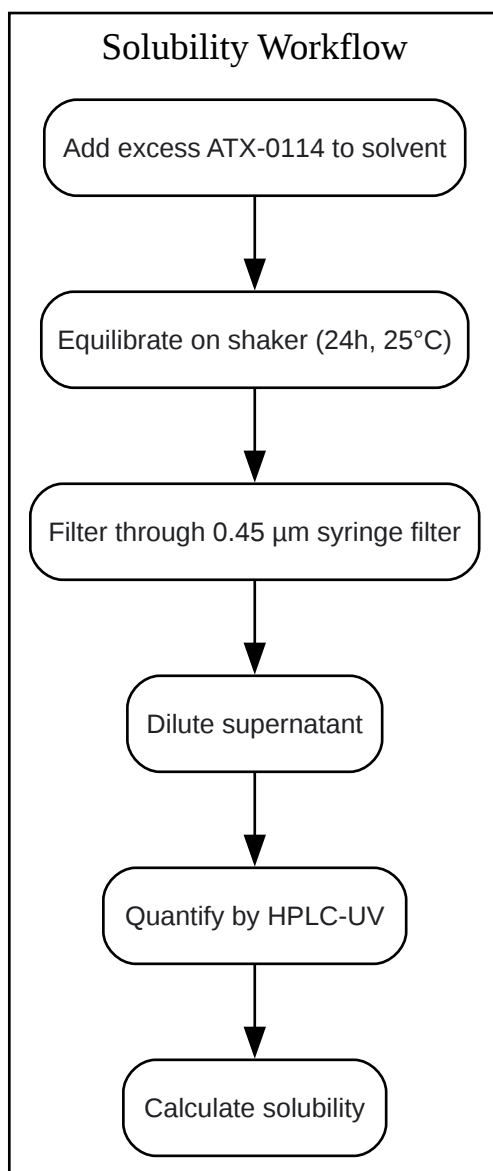
The stability of **ATX-0114** was assessed in different pH buffers and in the presence of oxidative stress.

Condition	Time Point	Assay (%)
pH 2.0 Buffer, 25°C	24 hours	99.8
pH 7.4 Buffer, 25°C	24 hours	99.5
3% Hydrogen Peroxide, 25°C	6 hours	85.2

Experimental Protocols

Solubility Determination: Shake-Flask Method

A detailed workflow for determining equilibrium solubility is provided.



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Caption: Shake-flask solubility determination workflow.

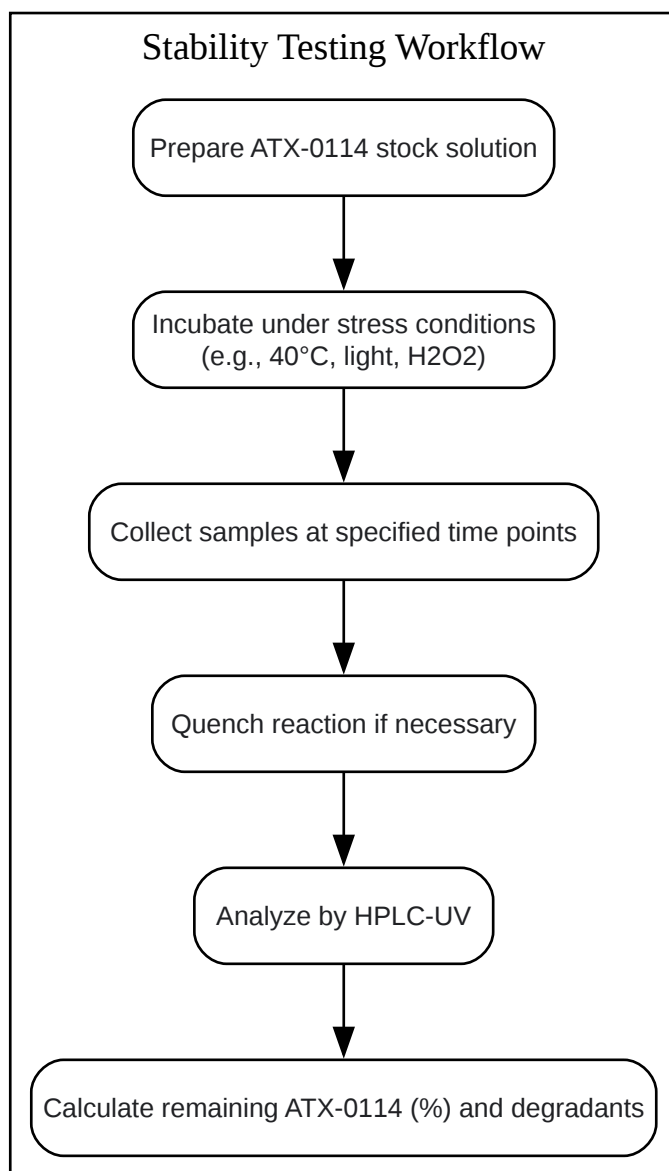
Protocol:

- An excess amount of **ATX-0114** is added to a vial containing the test solvent (e.g., pH buffer, organic solvent).
- The resulting slurry is agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium is reached.

- The suspension is filtered through a 0.45 µm syringe filter to remove undissolved solid.
- The clear filtrate is then serially diluted with an appropriate mobile phase.
- The concentration of **ATX-0114** in the diluted samples is determined by a validated HPLC-UV method against a standard curve.
- The solubility is calculated by applying the dilution factor to the measured concentration.

Stability Analysis: HPLC-UV Method

A representative experimental workflow for assessing the stability of **ATX-0114**.



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Caption: Workflow for solution-state stability testing.

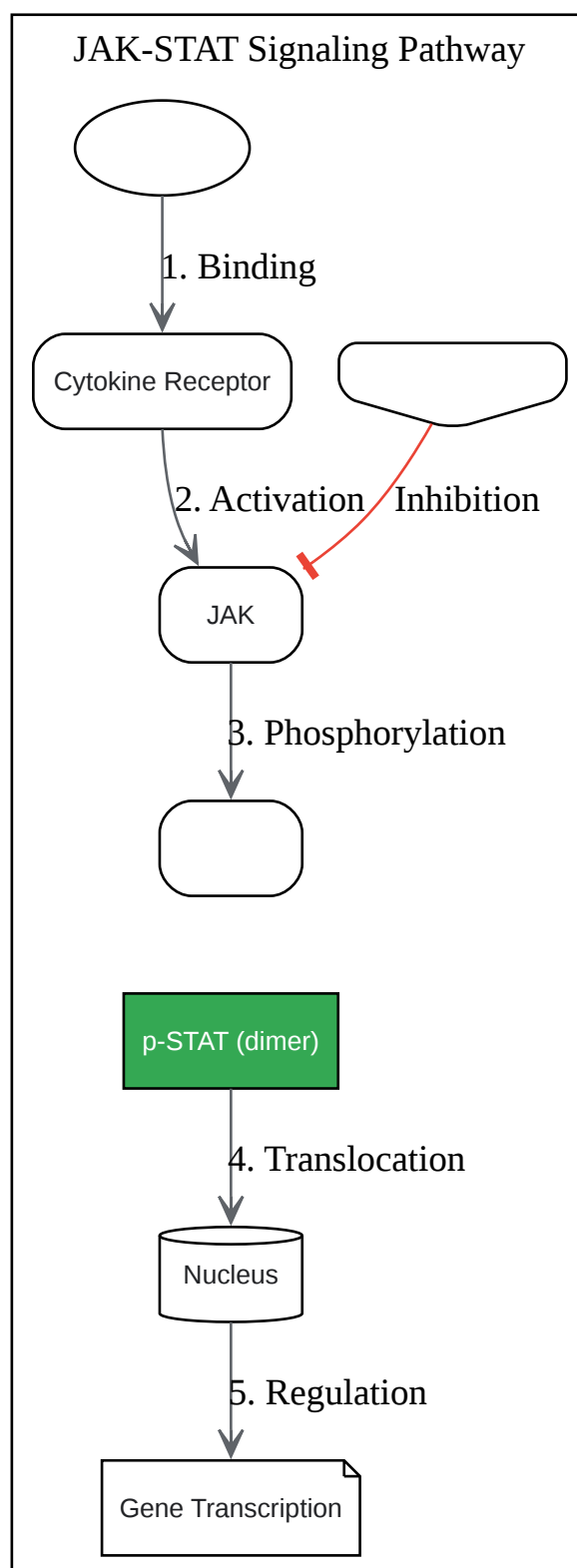
Protocol:

- A stock solution of **ATX-0114** is prepared in a suitable solvent (e.g., DMSO).
- The stock solution is diluted into the stress condition medium (e.g., pH buffer, oxidative solution) to a final concentration of 1 mg/mL.

- The samples are incubated under the specified stress conditions.
- Aliquots are withdrawn at predetermined time intervals. For oxidative stress, the reaction may be quenched with an antioxidant like sodium bisulfite.
- The samples are analyzed by a stability-indicating HPLC-UV method.
- The peak area of **ATX-0114** is compared to the time-zero sample to determine the percentage remaining. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.

Proposed Signaling Pathway

ATX-0114 is a hypothetical inhibitor of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases.



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Caption: Proposed mechanism of action of **ATX-0114**.

Disclaimer: **ATX-0114** is a hypothetical compound. The data and protocols presented in this document are for illustrative purposes only and are not based on actual experimental results.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com